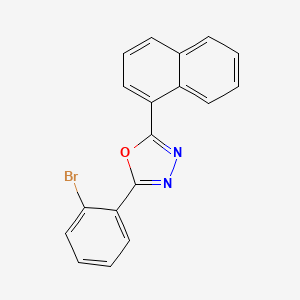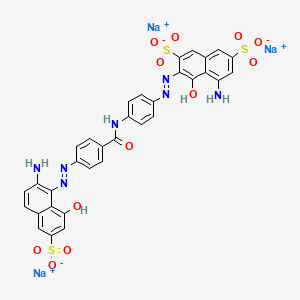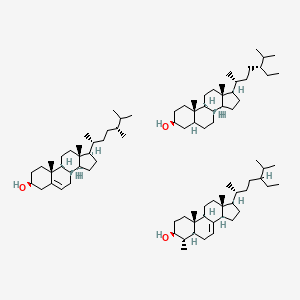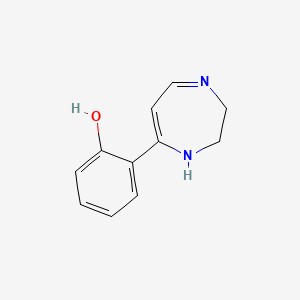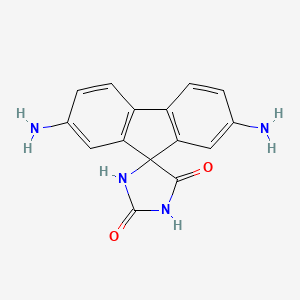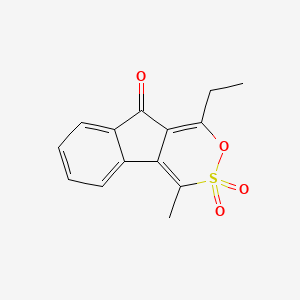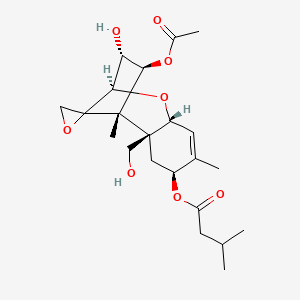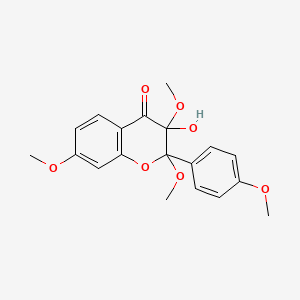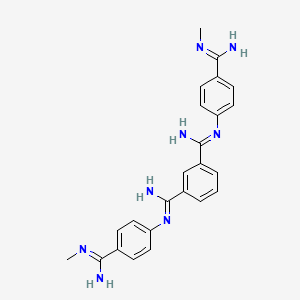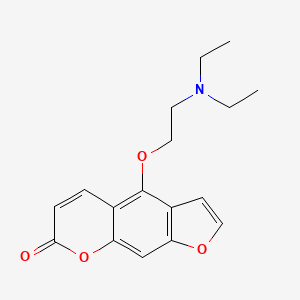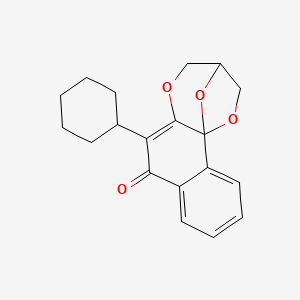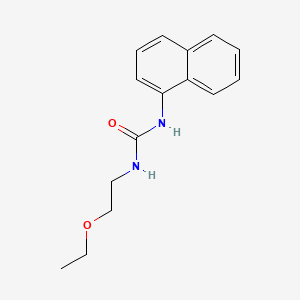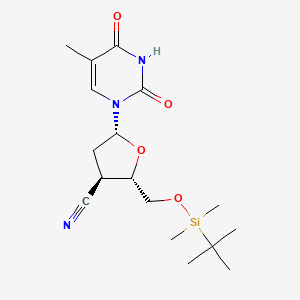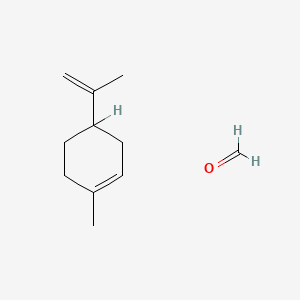
Einecs 272-482-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 272-482-2, also known as Cyanex 272, is a widely used organophosphorus compound. It is primarily utilized as an extractant in hydrometallurgical processes, particularly for the separation and purification of metals. This compound is known for its high selectivity and efficiency in extracting specific metal ions from aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
Cyanex 272 is typically synthesized through the esterification of phosphinic acid with 2-ethylhexanol. The reaction is carried out under controlled conditions, often involving the use of catalysts to enhance the reaction rate and yield. The general reaction can be represented as follows:
Phosphinic acid+2-ethylhexanol→Cyanex 272+Water
Industrial Production Methods
In industrial settings, the production of Cyanex 272 involves large-scale esterification processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity Cyanex 272.
化学反应分析
Types of Reactions
Cyanex 272 undergoes various chemical reactions, including:
Oxidation: Cyanex 272 can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: Cyanex 272 can participate in substitution reactions, where the alkyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinic acid esters.
科学研究应用
Cyanex 272 has a wide range of applications in scientific research, including:
Chemistry: Used as an extractant in solvent extraction processes for the separation and purification of metals.
Biology: Employed in the extraction of metal ions from biological samples for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Widely used in hydrometallurgical processes for the extraction and purification of metals such as cobalt, nickel, and zinc.
作用机制
Cyanex 272 exerts its effects through the formation of complexes with metal ions. The phosphinic acid group in Cyanex 272 coordinates with metal ions, forming stable complexes that can be extracted from aqueous solutions. The mechanism involves the transfer of metal ions from the aqueous phase to the organic phase, facilitated by the high affinity of Cyanex 272 for specific metal ions.
相似化合物的比较
Similar Compounds
Cyanex 301: Another organophosphorus extractant with similar applications but different selectivity for metal ions.
Cyanex 923: Used for the extraction of rare earth elements and has a different chemical structure compared to Cyanex 272.
D2EHPA (Di-2-ethylhexyl phosphoric acid): A widely used extractant with similar applications but different chemical properties.
Uniqueness of Cyanex 272
Cyanex 272 is unique due to its high selectivity for certain metal ions, particularly cobalt and nickel. Its ability to form stable complexes with these metal ions makes it highly efficient in hydrometallurgical processes. Additionally, Cyanex 272 has a relatively low toxicity compared to other extractants, making it a safer option for industrial applications.
属性
CAS 编号 |
68855-37-8 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16.CH2O/c1-8(2)10-6-4-9(3)5-7-10;1-2/h4,10H,1,5-7H2,2-3H3;1H2 |
InChI 键 |
JXTFVYUUZSUYPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)C(=C)C.C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


